molecular formula C6H12O2 B1340744 2,2-dideuteriohexanoic acid CAS No. 55320-65-5

2,2-dideuteriohexanoic acid

Cat. No.: B1340744
CAS No.: 55320-65-5
M. Wt: 118.17 g/mol
InChI Key: FUZZWVXGSFPDMH-BFWBPSQCSA-N
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Description

2,2-dideuteriohexanoic acid, also known as hexanoic acid-2,2-d2, is a deuterium-labeled compound with the molecular formula CH3(CH2)3CD2CO2H. It is a stable isotope-labeled analog of caproic acid, which is a medium-chain fatty acid. The deuterium labeling at the 2,2 positions makes it useful in various scientific research applications, particularly in studies involving metabolic pathways and reaction mechanisms.

Scientific Research Applications

2,2-dideuteriohexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Caproic acid-2,2-d2, also known as 2,2-dideuteriohexanoic acid, primarily targets the Ruminococcaceae bacterium CPB6 . This bacterium has demonstrated potential for caproic acid production from lactate-containing wastewater . The compound also targets proteins such as furin, octanoyltransferase, 3-oxoacyl- [acyl-carrier-protein] synthase 1, peptostreptococcal albumin-binding protein, and putative uncharacterized protein tcp14 .

Mode of Action

The compound interacts with its targets, affecting their growth and metabolism. Specifically, Fe2+ and Mg2+ have been found to impact the production of caproic acid and hydrogen gas (H2) in the Ruminococcaceae bacterium CPB6 . Fe2+ positively affects cell proliferation and H2 production while minimally impacting caproic acid production . On the other hand, Mg2+ significantly enhances caproic acid and H2 production .

Biochemical Pathways

The compound affects the biosynthesis pathways of caproic acid and H2 . Fe2+ promotes the expression of the hydrogenase gene, whereas Mg2+ has a negligible effect on hydrogenase expression . Notably, both Fe2+ and Mg2+ inhibit the expression of key genes involved in caproic acid synthesis .

Pharmacokinetics

The compound’s production from organic wastewater suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The result of the compound’s action is the production of caproic acid and H2 . The highest levels of H2 production were achieved with the addition of 200 mg/L Fe2+ . Conversely, the optimal yield of caproic acid and H2 was observed in a medium enriched with 300 mg/L Mg2+ .

Action Environment

The action of caproic acid-2,2-d2 is influenced by environmental factors such as the presence of Fe2+ and Mg2+ . These ions affect the growth and metabolism of the Ruminococcaceae bacterium CPB6, thereby influencing the production of caproic acid and H2 .

Future Directions

Caproic acid is an emerging platform chemical with diverse applications . A novel biorefinery process, chain elongation, has been developed to convert mixed organic waste and ethanol into renewable caproic acids . This process may become commercialized in the coming years, and there are numerous ongoing technological and microbiological studies aimed at improving it .

Biochemical Analysis

Biochemical Properties

Caproic acid-2,2-d2 plays a significant role in biochemical reactions, particularly in the production of biofuels and as an antibacterial and anti-inflammatory agent. It interacts with various enzymes and proteins, including hydrogenase and key enzymes involved in the biosynthesis of caproic acid. The interaction with hydrogenase is crucial for hydrogen gas production, while other enzymes facilitate the conversion of lactate to caproic acid .

Cellular Effects

Caproic acid-2,2-d2 influences various cellular processes, including cell proliferation and metabolism. It has been observed to enhance cell growth and hydrogen production in certain bacterial strains, such as Ruminococcaceae bacterium CPB6. This compound also affects cell signaling pathways and gene expression, particularly those involved in the biosynthesis of caproic acid and hydrogen .

Molecular Mechanism

At the molecular level, caproic acid-2,2-d2 exerts its effects through binding interactions with enzymes and proteins. It enhances the expression of the hydrogenase gene, which is crucial for hydrogen production. Additionally, it interacts with enzymes involved in the biosynthesis of caproic acid, influencing their activity and gene expression. These interactions result in increased cell biomass and enhanced production of caproic acid and hydrogen .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of caproic acid-2,2-d2 change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the presence of metal ions, such as Fe2+ and Mg2+, can significantly impact the stability and effectiveness of caproic acid-2,2-d2. Over time, these ions can enhance cell proliferation and hydrogen production while minimally affecting caproic acid production .

Dosage Effects in Animal Models

The effects of caproic acid-2,2-d2 vary with different dosages in animal models. At optimal dosages, the compound enhances cell growth and hydrogen production. At higher doses, it may exhibit toxic or adverse effects. The presence of metal ions, such as Fe2+ and Mg2+, can also influence the dosage effects, with Mg2+ significantly enhancing caproic acid and hydrogen production at specific concentrations .

Metabolic Pathways

Caproic acid-2,2-d2 is involved in various metabolic pathways, including the biosynthesis of caproic acid and hydrogen. It interacts with enzymes and cofactors that facilitate the conversion of lactate to caproic acid. The presence of metal ions, such as Fe2+ and Mg2+, can influence these metabolic pathways by enhancing cell biomass and the expression of key genes involved in caproic acid and hydrogen production .

Transport and Distribution

Within cells and tissues, caproic acid-2,2-d2 is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The presence of metal ions can also impact the transport and distribution of caproic acid-2,2-d2, enhancing its effectiveness in certain cellular processes .

Subcellular Localization

Caproic acid-2,2-d2 is localized in specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications direct the compound to specific organelles, influencing its activity and function. The presence of metal ions can also affect the subcellular localization of caproic acid-2,2-d2, enhancing its effectiveness in certain biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-dideuteriohexanoic acid can be synthesized through several methods. One common approach involves the deuterium exchange reaction, where caproic acid is treated with deuterium oxide (D2O) in the presence of a catalyst. This reaction facilitates the replacement of hydrogen atoms with deuterium at the desired positions .

Industrial Production Methods

Industrial production of caproic acid-2,2-d2 typically involves the use of advanced isotopic labeling techniques. These methods ensure high isotopic purity and yield. The process may include steps such as fractional distillation and crystallization to isolate and purify the labeled compound .

Chemical Reactions Analysis

Types of Reactions

2,2-dideuteriohexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dideuteriohexanoic acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic studies, making it a valuable tool in various scientific fields .

Properties

IUPAC Name

2,2-dideuteriohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUZZWVXGSFPDMH-BFWBPSQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481163
Record name Caproic acid-2,2-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55320-65-5
Record name Hexanoic-2,2-d2 acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55320-65-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Caproic acid-2,2-d2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 55320-65-5
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Synthesis routes and methods I

Procedure details

Many aldehydes form an azeotrope with water. For example, hexanal and water form an azeotrope that boils at 91° C. Hexanol and hexanoic acid likewise form azeotropes with water, which boil at 97.8° C. and 99.9° C., respectively. Despite the fact that the boiling points are close together, the distillation process is surprisingly free of problems. Pure fractions of alcohol and aldehyde can be collected.
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Synthesis routes and methods II

Procedure details

A mixture of linoleic acid (562.4 mg, 2 mmol) and oleic acid (565.7 mg, 2 mmol) was treated with sodium orthovanadate (18.9 mg, 0.1 mmol) and 30% w/v hydrogen peroxide (6 ml) in tertiary butanol (20 ml) in a manner analogous to that in Example 9. In this example, the pH of the reaction mixture was about 6 to 7 after the addition of catalyst. The pH was adjusted to about 2 to 3 with concentrated hydrochloric acid before heating was commenced. After heating, the resulting product was further processed and analyzed in a manner analogous to that in Example 1. The analytical results showed that essentially all of the linoleic acid had been cleaved to produce hexanoic acid and azelaic acid, whereas only 6% of the oleic acid was cleaved to produce pelargonic acid and azelaic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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